3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Description
3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring system. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Properties
CAS No. |
1824288-84-7 |
|---|---|
Molecular Formula |
C7H9IN2 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the iodination of the imidazo[1,2-a]pyridine core. One common method is the direct iodination using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of reduced analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, oxidized analogs, and reduced forms of the compound .
Scientific Research Applications
3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential therapeutic properties.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 3-position can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-imidazo[1,2-a]pyridine
- tert-butyl 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate
- (5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl)methyl(methyl)amine
Uniqueness
3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable scaffold in drug design and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
